(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines has been reported to be based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches have been reported, including the use of α-bromo ketones, chloroacetic acid, 1,2-dichloroethane, and terminal alkynes .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure can be determined by X-ray diffraction . Density functional theory (DFT) can be used to further explore the molecule .
Chemical Reactions Analysis
The compound, being a derivative of thiazolo[3,2-a]pyrimidines, can undergo various chemical reactions. For instance, 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-ones are synthetically attractive thiazolopyrimidine derivatives. Compounds of this type are CH acids, which opens new possibilities for their further modification through reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .
Scientific Research Applications
Synthesis of Heterocyclic Systems
- Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to prepare heterocyclic systems including 4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds, demonstrating its utility in synthesizing complex molecular structures (Toplak et al., 1999).
Antimicrobial and Anticancer Potential
- Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, synthesized using the compound , showed promising antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
- Synthesized derivatives of pyrimidine clubbed with thiazolidinone were evaluated for their antimicrobial and anticancer activities. Some compounds demonstrated significant efficacy against microbial strains and HeLa cervical cancer cell lines (Verma & Verma, 2022).
Anticancer and Antiangiogenic Effects
- A study on novel thioxothiazolidin-4-one derivatives showed they could inhibit tumor growth and tumor-induced angiogenesis in mice models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Synthesis of Other Heterocyclic Compounds
- Transformations of the compound were studied to produce various heterocyclic systems such as 4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its versatility in organic synthesis (Žugelj et al., 2009).
Trypanocidal and Anticancer Activity
- Novel derivatives showed significant trypanocidal activity against Trypanosoma brucei and exhibited anticancer activity against human tumor cell lines, indicating a broad spectrum of biological activities (Holota et al., 2019).
Fused Pyrimidine Systems
- Studies on fused pyrimidine systems derived from the compound revealed the potential to create linearly and angularly fused derivatives, contributing to the diversity of synthesized heterocyclic compounds (Dyachenko et al., 2018).
Future Directions
The compound, being a derivative of thiazolo[3,2-a]pyrimidine, has a huge synthetic potential . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This opens up new possibilities for the design of new medicines, including anticancer drugs .
Mechanism of Action
Target of Action
It is known that pyrano[2,3-d]pyrimidinone derivatives, which this compound is a part of, have shown significant antibacterial activities . They have been found to be particularly effective against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .
Mode of Action
It is known that pyrano[2,3-d]pyrimidinone derivatives exhibit their antibacterial activity by interacting with bacterial cells . The compound’s interaction with its targets leads to changes in the bacterial cell, resulting in the inhibition of their growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In particular, it has shown superb antibacterial activities against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The compound also exhibited more potent antibacterial activity than levofloxacin against methicillin-resistant S. aureus (MRSA) .
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-4-8-20-15-13(11-14-18(25)23(9-5-2)19(26)27-14)17(24)22-10-6-7-12(3)16(22)21-15/h4-7,10-11,20H,1-2,8-9H2,3H3/b14-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUJLAQOLXNPJZ-KAMYIIQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361995-89-3 |
Source
|
Record name | 2-(ALLYLAMINO)-3-[(Z)-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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